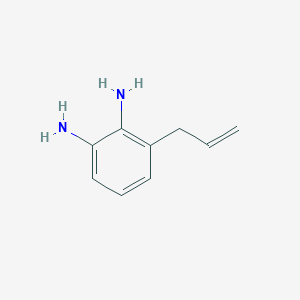

2-Allyl-6-aminophenylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6H,1,4,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMJTFKCHDTFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Allyl 6 Aminophenylamine

Electrophilic and Nucleophilic Reactions of the Amino Moiety

The amino group attached to the phenyl ring is a key site for a variety of reactions, acting as a nucleophile and a base. Its reactivity is modulated by the electronic effects of the allyl group and the other amino group on the aromatic ring.

The basicity of the amino group in 2-Allyl-6-aminophenylamine is a fundamental property that governs its behavior in acid-base reactions. The lone pair of electrons on the nitrogen atom is available to accept a proton. The basicity of anilines is generally lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π-system.

Protonation can occur at either of the nitrogen atoms. The site of protonation can be influenced by both electronic and steric factors acs.orgacs.org. In strongly acidic media, diprotonation is also possible. The equilibrium between the neutral amine and its conjugate acid is crucial for many of its reactions, as protonation deactivates the nucleophilic character of the amino group.

Table 1: Comparison of pKa values of Aniline (B41778) and related compounds.

| Compound | pKa of Conjugate Acid |

|---|---|

| Aniline | 4.6 |

| 2-Methylaniline | 4.4 |

| 2,6-Dimethylaniline | 3.9 |

Note: The pKa for this compound is an estimate based on substituent effects on aniline basicity.

The amino groups of this compound are nucleophilic and can readily undergo acylation and alkylation reactions.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct chemguide.co.uk. The reaction results in the formation of an amide. Due to the presence of two amino groups, mono- or di-acylation can occur depending on the stoichiometry of the reactants and the reaction conditions. The ortho-allyl group might provide some steric hindrance, potentially favoring acylation at the more accessible amino group if the two are not equivalent. Ruthenium-catalyzed ortho-acylation of N-(2-pyridyl)-anilines using α-oxycarboxylic acids as acyl sources has been reported as an efficient method nih.gov.

Alkylation: N-alkylation of anilines can be achieved using various alkylating agents like alkyl halides or alcohols rsc.orgresearchgate.net. Catalytic methods, for instance, using zirconium dioxide supported tungsten oxide, have been developed for the selective monoallylation of anilines with allyl alcohol nih.govrsc.org. For this compound, alkylation can lead to a mixture of mono- and di-alkylated products at the nitrogen atoms. The reaction conditions can be optimized to favor one over the other. The use of solid acid catalysts is a common industrial practice for aniline alkylation researchgate.net.

The primary amino groups of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases) wikipedia.org. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration wikipedia.org.

The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. The stability of the resulting imine is influenced by the nature of the substituents on both the aniline and the carbonyl compound. In the case of this compound, the steric hindrance from the ortho-allyl group might affect the rate of condensation. Condensation-based methods have also been explored for the C-H bond functionalization of amines nih.gov.

Reactions Involving the Allyl Functional Group

The allyl group is a versatile functional group that can undergo a variety of reactions, primarily at the carbon-carbon double bond.

The double bond of the allyl group in this compound is susceptible to electrophilic attack. Common electrophilic addition reactions include halogenation, hydrohalogenation, and hydration.

For example, the reaction with bromine (Br₂) would proceed via a cyclic bromonium ion intermediate, followed by nucleophilic attack to give the dibrominated product. The regioselectivity of hydrohalogenation (e.g., with HBr) would follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, leading to the formation of a more stable secondary carbocation adjacent to the phenyl ring. However, in the presence of peroxides, anti-Markovnikov addition can occur via a radical mechanism.

It is important to note that the aromatic ring itself is also susceptible to electrophilic substitution. However, the alkene is generally more reactive towards electrophiles like halogens under neutral or non-acidic conditions. In the presence of strong acids, the amino groups will be protonated, deactivating the ring towards electrophilic substitution, and favoring reaction at the allyl group.

Table 2: Expected Products of Electrophilic Addition to the Allyl Group of this compound.

| Reagent | Product Structure | Reaction Type |

|---|---|---|

| Br₂ | 2-(2,3-Dibromopropyl)-6-aminophenylamine | Halogenation |

| HBr | 2-(2-Bromopropyl)-6-aminophenylamine | Hydrohalogenation (Markovnikov) |

The allyl group, in conjunction with the aromatic system, can participate in pericyclic reactions.

Cycloaddition Reactions: Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules wikipedia.org. The allyl group itself can act as a dienophile in Diels-Alder reactions, although it is not highly reactive unless activated by electron-withdrawing groups. More interestingly, the aniline ring can be part of a diene system. For instance, an aza-Diels-Alder reaction could be envisioned where an imine formed from one of the amino groups acts as a diene, reacting with a dienophile nih.gov. 1,3-dipolar cycloaddition reactions are also a possibility, where a 1,3-dipole reacts with the alkene of the allyl group uchicago.edustudy.com.

Sigmatropic Rearrangements: Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system libretexts.org. A relevant example is the organicchemistrydata.orgorganicchemistrydata.org-sigmatropic rearrangement, famously exemplified by the Claisen rearrangement of allyl aryl ethers libretexts.orgjove.comlibretexts.orgwikipedia.orgucalgary.caorganic-chemistry.orgjove.com. In this reaction, an allyl aryl ether rearranges upon heating to form an ortho-allylphenol libretexts.orgucalgary.ca. By analogy, while not an ether, the amino-Claisen rearrangement of N-allyl anilines is also a known transformation, which would involve the migration of the allyl group from the nitrogen to the ortho position of the aniline ring. However, in this compound, the allyl group is already on the ring. A related process could be a Cope-type rearrangement if a suitable diene system is present. organicchemistrydata.orgjove.com-Sigmatropic rearrangements are also a known class of reactions for allylic systems, often involving heteroatoms like sulfur or nitrogen organicchemistrydata.org.

Radical Reactions

While specific studies on the radical reactions of this compound are not extensively documented, its structural motifs—an allylic system and an aniline derivative—suggest a predisposition to certain radical-mediated transformations. The allylic C-H bonds are known to be weaker than typical alkyl C-H bonds, making them susceptible to hydrogen atom abstraction by radical initiators. This abstraction would generate a resonance-stabilized allylic radical.

Furthermore, aniline and its derivatives are recognized for their ability to participate in radical scavenging activities. The nitrogen-centered radical cations of aminophenazone, a related compound, have been generated in vitro, and their interactions with antioxidants have been studied. This suggests that the amino groups in this compound could also be involved in radical processes, potentially acting as antioxidants by donating a hydrogen atom to a radical species.

A significant area of potential radical reactivity for this compound is intramolecular cyclization. Radical-mediated cyclization of N-(2-alkynyl)anilines has been shown to be an efficient method for the synthesis of quinoline derivatives. A similar pathway can be envisioned for this compound, where a radical generated on one of the amino groups or the allyl chain could initiate an intramolecular attack on the double bond, leading to the formation of nitrogen-containing heterocyclic systems. Such cyclizations are valuable in synthetic organic chemistry for the construction of complex molecular frameworks.

| Radical Initiator | Potential Intermediate | Likely Product Type |

| AIBN, Bu3SnH | Allylic radical | Isomerized or substituted allyl derivative |

| Peroxides | Nitrogen-centered radical | Oxidized or coupled products |

| Transition metal catalysts | Organometallic radical species | Heterocyclic compounds via cyclization |

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the electronic effects of the two amino groups and the allyl substituent.

Electrophilic Aromatic Substitution Patterns

Both the amino group (-NH2) and the allyl group are activating substituents that direct incoming electrophiles to the ortho and para positions. The amino group is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the benzene (B151609) ring through resonance. The allyl group is a weakly activating group, primarily through an inductive effect.

In this compound, the two amino groups are located at positions 1 and 2 (numbering the allyl-bearing carbon as 1). The allyl group is at position 6. The directing effects of these substituents will influence the position of electrophilic attack. The amino group at position 2 will strongly direct incoming electrophiles to its ortho and para positions, which are positions 1 (occupied), 3, and 5. The amino group at position 1 will direct to its ortho and para positions, which are positions 2 (occupied), 6 (occupied), and 4. The allyl group at position 6 will direct to its ortho and para positions, which are positions 1 (occupied) and 5, and position 3.

Considering the cumulative effect, the positions most activated for electrophilic substitution would be positions 3, 4, and 5. The amino groups are stronger activators than the allyl group, and their directing effects will be dominant. Therefore, electrophilic substitution is most likely to occur at the positions para to the amino groups (position 4) and ortho to one amino group and meta to the other (positions 3 and 5). Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH2 | 2 | +R > -I | Strongly Activating | ortho, para |

| -NH2 | 1 | +R > -I | Strongly Activating | ortho, para |

| -CH2CH=CH2 | 6 | +I | Weakly Activating | ortho, para |

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. The this compound molecule does not possess these features. The amino and allyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, under standard conditions, this compound is not expected to undergo nucleophilic aromatic substitution.

Coordination Chemistry and Ligand Properties

The presence of two amino groups and a potentially coordinating allyl group makes this compound an interesting ligand in coordination chemistry.

Chelation Behavior with Transition Metal Centers

The two adjacent amino groups in this compound can act as a bidentate chelating ligand, forming a stable five-membered ring with a transition metal center. This chelation is a common coordination mode for o-phenylenediamine (B120857) and its derivatives. The resulting metal complexes can adopt various geometries, such as square planar or octahedral, depending on the metal ion and other coordinating ligands. The allyl group's double bond could also potentially coordinate to the metal center, which would make the ligand tridentate. However, this would depend on the electronic and steric properties of the metal and the flexibility of the allyl chain.

Studies on Schiff bases derived from o-phenylenediamine have shown that they can act as tetradentate ligands, coordinating through both nitrogen and oxygen atoms to form stable complexes with transition metals like iron, cobalt, nickel, and copper. This highlights the strong chelating ability of the o-diaminobenzene moiety.

Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Potential Metal Geometries |

| Bidentate | N, N' | Square Planar, Tetrahedral, Octahedral |

| Tridentate | N, N', C=C | Octahedral, Trigonal Bipyramidal |

Bridging Ligand Capabilities

A bridging ligand is one that connects two or more metal centers. While simple amines are not typically good bridging ligands, the diamine nature of this compound offers the possibility of bridging two metal centers. Each amino group could potentially coordinate to a different metal ion, particularly if the steric environment prevents chelation to a single metal. However, the close proximity of the two amino groups makes chelation the more probable coordination mode.

In some cases, ligands with multiple donor sites can form polynuclear complexes where the ligand bridges metal centers. For this compound to act as a bridging ligand, the coordination to two different metals would likely involve a significant conformational arrangement of the ligand.

Catalytic Applications in Organometallic Systems

Extensive research of scholarly and scientific databases did not yield specific information regarding the catalytic applications of this compound in organometallic systems. While the broader class of aminophenylamines and allylic compounds are utilized in various catalytic processes, literature detailing the specific use of this compound as a ligand or catalyst in organometallic reactions is not available at this time.

General research into related areas indicates that amine-based compounds can serve as directing groups in transition metal-catalyzed reactions, facilitating C-H activation and subsequent functionalization. Similarly, allylic moieties are common substrates and intermediates in a variety of palladium-catalyzed reactions, such as the Tsuji-Trost reaction for the formation of C-N bonds. However, without specific studies on this compound, any discussion of its potential catalytic activity would be speculative and fall outside the scope of this-article.

Further investigation is required to determine if this compound or its derivatives have been synthesized and evaluated for catalytic activity in organometallic chemistry. At present, no data tables or detailed research findings on this specific application can be provided.

Derivatization Strategies and Their Academic Utility

Introduction of Reporter Groups for Enhanced Detection

The presence of two primary amine groups makes 2-Allyl-6-aminophenylamine an ideal candidate for chemical tagging with reporter groups that impart or enhance spectroscopic and spectrometric signals. This process is crucial for quantitative analysis in complex matrices where the native molecule may lack a sufficiently strong or unique analytical signal.

Aromatic amines are classic precursors for the synthesis of azo dyes, which are potent chromophores. The two primary amine groups on this compound can be readily converted into diazonium salts using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These resulting bis-diazonium salts are highly reactive electrophiles that can undergo electrophilic aromatic substitution with electron-rich coupling partners, such as phenols or anilines, to form intensely colored azo compounds.

This derivatization strategy would yield a molecule with a significantly extended π-conjugated system, shifting its absorption maximum well into the visible region of the electromagnetic spectrum. The resulting chromophore-tagged derivative could then be easily quantified using UV-Vis spectrophotometry, a widely accessible analytical technique. The specific color and absorption maximum can be tuned by selecting different coupling partners, allowing for the development of tailored analytical methods.

For applications requiring higher sensitivity, tagging with fluorophores is a common strategy. The primary amine functionalities of this compound are suitable for reaction with several classic fluorogenic reagents.

Dansylation: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines, including aromatic ones, under mild alkaline conditions to form stable, highly fluorescent sulfonamide adducts. wikipedia.orgchemicalbook.comnih.gov This reaction would convert the non-fluorescent this compound into a derivative that exhibits strong blue or blue-green fluorescence, enabling detection at very low concentrations using fluorimetry or HPLC with fluorescence detection. chemicalbook.comresearchgate.net The environmental sensitivity of the dansyl group's fluorescence can also be exploited to probe the local environment in binding studies. chemicalbook.com

o-Phthalaldehyde (OPA)-based derivatization: OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) at room temperature to form a highly fluorescent isoindole derivative. nih.govchemicalbook.comwikipedia.org This reaction is specific for primary amines and is widely used for the analysis of amino acids and peptides. nih.govresearchgate.net Both primary amine groups on this compound could potentially react, leading to a derivative with a strong fluorescent signal suitable for trace-level quantification. nih.gov

Novel fluorescent reagents have also been developed for aromatic amines, such as 2-(9-carbazole)-ethyl-chloroformate (CEOC) and 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA), offering alternative pathways to highly sensitive detection. researchgate.netnih.govresearchgate.net

Table 1: Comparison of Common Fluorophore-Tagging Strategies for Aromatic Amines

| Reagent | Target Functional Group | Typical Product | Key Analytical Advantage | Reference |

|---|---|---|---|---|

| Dansyl Chloride | Primary & Secondary Amines | Fluorescent Sulfonamide | Stable adduct, environmentally sensitive fluorescence | wikipedia.orgchemicalbook.com |

| o-Phthalaldehyde (OPA) / Thiol | Primary Amines | Fluorescent Isoindole | High sensitivity, rapid reaction at room temperature | nih.govwikipedia.org |

While mass spectrometry (MS) is a powerful analytical tool, some compounds exhibit poor ionization efficiency, leading to low sensitivity. Chemical derivatization can be used to introduce moieties that are more readily ionized, thereby enhancing the MS signal. technologynetworks.com For aromatic amines like this compound, several strategies are applicable.

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the amine groups can be derivatized to increase volatility and thermal stability. A common approach is silylation, using reagents such as N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the polar N-H bonds to less polar N-Si bonds, yielding derivatives with excellent chromatographic properties and characteristic mass spectral fragmentation patterns. nih.govdoi.org

For Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), derivatization can be used to introduce a permanently charged group or a group that is easily protonated or deprotonated. The aforementioned dansylation reaction not only adds a fluorophore but also introduces a tertiary amine in the dimethylamino group, which can be readily protonated, enhancing signal intensity in positive-ion ESI-MS. researchgate.net

Functionalization for Advanced Material Applications

The unique combination of a polymerizable allyl group and two reactive amine sites on an aromatic platform makes this compound a promising monomer for the synthesis of functional materials, including polymers and surface coatings.

The structure of this compound allows for multiple polymerization pathways.

Oxidative Polymerization: Aromatic amines and diamines, such as aniline (B41778) and phenylenediamine, can undergo chemical or electrochemical oxidative polymerization to form conducting polymers. taylorfrancis.comacs.org The amine groups of this compound can similarly be oxidized to form a polymer backbone analogous to polyaniline or poly(phenylenediamine). tandfonline.com The resulting polymer would be expected to possess interesting electronic and redox properties.

Allyl Polymerization: The allyl group can participate in free-radical polymerization. While simple allyl monomers can be challenging to polymerize to high molecular weights due to degradative chain transfer, they readily undergo copolymerization with other vinyl monomers. researchgate.netnih.gov This allows for the incorporation of the 2,3-diaminophenyl moiety as a functional side group into a variety of polymer chains. Research on ortho-alkenyl substituted anilines has demonstrated their utility in creating modified polyaniline derivatives with enhanced solubility and photoluminescence. researchgate.net

The presence of both polymerizable systems (amines and allyl group) on the same molecule opens the possibility of creating novel, highly cross-linked polymers where one polymerization mechanism can be used to form linear chains and the other to create links between them.

Table 2: Polymerization Studies of Analogous Aromatic Amine Monomers

| Monomer(s) | Polymerization Method | Key Finding / Polymer Property | Reference |

|---|---|---|---|

| Aniline and p-Phenylenediamine | Chemical Oxidative Copolymerization | Copolymer showed 5x higher electrical conductivity than polyaniline. | taylorfrancis.com |

| o-Phenylenediamine (B120857) and Aniline | Chemical Oxidative Copolymerization | Produced novel electrochromic copolymers with tunable properties. | acs.org |

| o-Phenylenediamine and Pyrrole | Template Mediated Copolymerization | Copolymerization allows for tunable spectral and optical properties. | nih.gov |

| ortho-Alkenyl Anilines | Chemical Oxidative Polymerization | Substituents improved polymer solubility and photoluminescence intensity. | researchgate.net |

The diamine functionality makes this compound an excellent candidate for surface modification and immobilization. The two amine groups can act as anchoring points to covalently bond the molecule to a variety of substrates.

For example, it could be grafted onto surfaces that have been pre-functionalized with electrophilic groups (e.g., epoxy or isocyanate groups). Conversely, surfaces like silica (B1680970) or metal oxides can be treated with aminosilanes, and the resulting amine-terminated surfaces can be coupled to other molecules using this compound as a cross-linker. rsc.org Its ability to act as a diamine cross-linker has been demonstrated in principle with other diamines for robust surface functionalization. rsc.org

Furthermore, polymers or nanocomposites derived from phenylenediamine have been successfully used as supports for enzyme immobilization. mdpi.comresearchgate.net The amine groups on the surface provide reactive handles for covalently attaching biomolecules. By analogy, materials incorporating this compound could be used to create functional surfaces for applications in biocatalysis, biosensors, or chromatography. The allyl group would remain available for subsequent "click" chemistry reactions, such as thiol-ene coupling, enabling orthogonal functionalization of the surface. nih.gov

Integration into Molecularly Imprinted Polymers (MIPs)

The existing body of research on MIPs extensively covers a wide range of functional monomers, including various vinyl, acrylate, and styrene (B11656) derivatives, as well as other compounds containing polymerizable groups and functional moieties capable of interacting with template molecules. These interactions, which are crucial for the formation of selective recognition sites within the polymer matrix, can be covalent, non-covalent, or a combination of both.

Functional monomers are selected based on their ability to form a stable complex with the template molecule before polymerization and to be readily copolymerized with a cross-linking agent. The allyl group and the amino groups present in "this compound" suggest its potential utility as a functional monomer. The allyl group can participate in polymerization reactions, while the amino groups can establish hydrogen bonds or other non-covalent interactions with suitable template molecules.

Despite these structural features that suggest potential applicability, the absence of "this compound" in the published literature on MIPs indicates that it has not been a subject of academic investigation in this context. Consequently, there are no research findings, detailed methodologies, or performance data (such as binding affinities, selectivity, or imprinting factors) to report for MIPs synthesized using this specific compound. Therefore, the academic utility of "this compound" in the field of molecular imprinting remains unexplored and undocumented.

Due to the lack of available research data, a data table summarizing findings related to the use of "this compound" in MIPs cannot be generated.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 2-Allyl-6-aminophenylamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic, amine, and allyl group protons.

Aromatic Protons: The protons on the phenyl ring typically appear in the range of δ 6.0-7.5 ppm. Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the two amino groups and the allyl substituent.

Amine Protons: The protons of the two -NH₂ groups would likely appear as broad singlets, as their chemical shift can be variable and they may undergo exchange.

Allyl Group Protons: The allyl group presents a characteristic set of signals: a multiplet for the internal methine proton (-CH=) typically between δ 5.5-6.0 ppm, and two distinct signals for the terminal vinyl protons (=CH₂) between δ 5.0-5.5 ppm. researchgate.net The methylene (B1212753) protons (-CH₂-) attached to the aromatic ring would appear further upfield. netlify.app

The spin-spin coupling between adjacent protons provides connectivity data. For instance, the allyl group's protons will exhibit characteristic coupling constants (J-values) that confirm their arrangement.

Table 1: Predicted ¹H NMR Data for this compound This table presents predicted values based on typical chemical shifts for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H (3 positions) | 6.5 - 7.0 | m (multiplet) | - | 3H |

| -CH =CH₂ (Allyl) | 5.8 - 6.1 | ddt (doublet of doublet of triplets) | J_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 5 | 1H |

| -CH=CH ₂ (Allyl, trans) | 5.0 - 5.2 | dq (doublet of quartets) | J_trans ≈ 17, J_geminal ≈ 1.5 | 1H |

| -CH=CH ₂ (Allyl, cis) | 4.9 - 5.1 | dq (doublet of quartets) | J_cis ≈ 10, J_geminal ≈ 1.5 | 1H |

| Ar-CH ₂- (Allyl) | 3.3 - 3.5 | d (doublet) | J_vicinal ≈ 5 | 2H |

| -NH ₂ (2 groups) | 3.5 - 4.5 | br s (broad singlet) | - | 4H |

Carbon-13 NMR spectroscopy is employed to map the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and chemical environment.

Aromatic Carbons: The six carbons of the phenyl ring will resonate in the δ 110-150 ppm region. The carbons directly attached to the nitrogen atoms (C-NH₂) will be significantly shifted compared to the others.

Allyl Group Carbons: The sp² hybridized carbons of the double bond will appear in the olefinic region (δ 115-140 ppm), while the sp³ hybridized methylene carbon (-CH₂-) will be found further upfield. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound This table presents predicted values based on typical chemical shifts for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C -NH₂ (2 carbons) | 140 - 145 |

| -C H=CH₂ (Allyl) | 135 - 138 |

| Aromatic C -H (3 carbons) | 115 - 130 |

| -CH=C H₂ (Allyl) | 115 - 118 |

| Aromatic C -CH₂ (1 carbon) | 120 - 125 |

| Ar-C H₂- (Allyl) | 35 - 40 |

Two-dimensional (2D) NMR experiments provide correlational data that is essential for assembling the complete molecular structure from the 1D NMR data. slideshare.netharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. youtube.com It would show correlations between adjacent protons, for example, within the allyl group (between the -CH₂-, -CH=, and =CH₂ protons) and between neighboring protons on the aromatic ring. This confirms the bonding sequence of the proton network. uvic.ca

HETCOR (Heteronuclear Correlation) / HSQC: Heteronuclear Single Quantum Coherence (HSQC) reveals one-bond correlations between protons and the carbon atoms they are directly attached to (¹H-¹³C). This technique would be used to definitively assign each proton signal to its corresponding carbon in the molecular skeleton. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying connectivity between different functional groups, for instance, showing a correlation from the Ar-CH₂- protons to the aromatic carbons, thus confirming the attachment point of the allyl group. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu This can provide insights into the molecule's preferred conformation, such as the spatial proximity of the allyl group protons to the protons of the adjacent amino group.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (specifically DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca A DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, which would help to unambiguously identify the methylene carbon of the allyl group and the methine carbons in the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact elemental formula of the parent ion. For this compound (C₉H₁₂N₂), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. researchgate.net

Table 3: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ (Molecular Ion) | C₉H₁₂N₂ | 148.1000 |

| [M+H]⁺ (Protonated Molecule) | C₉H₁₃N₂⁺ | 149.1073 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺), inducing fragmentation, and then analyzing the resulting product ions. uab.edu The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. youtube.comnih.gov

For this compound, a likely fragmentation pathway would involve the loss of the allyl group as a radical or the cleavage of the phenylenediamine ring.

Table 4: Predicted Major Fragments in MS/MS of this compound ([M+H]⁺ Precursor)

| Predicted Fragment (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 107.0760 | C₃H₄ (Allene) | [H₂N-C₆H₄-NH₃]⁺ |

| 132.0838 | NH₃ (Ammonia) | [C₉H₁₀N]⁺ |

| 91.0546 | C₃H₅N₂ (Allyl diamine radical) | [C₆H₅]⁺ (Phenyl cation) |

Hyphenated Techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of aromatic amines like this compound. This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample containing this compound is first introduced into a liquid chromatograph. The compound is separated from other components in the mixture based on its affinity for the stationary phase of the chromatographic column. The separated analyte then enters the mass spectrometer.

Within the mass spectrometer, the molecules are ionized, commonly using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting protonated molecule [M+H]⁺ is then subjected to collision-induced dissociation (CID) in the collision cell. This process fragments the parent ion into characteristic product ions.

Vibrational Spectroscopy (IR, Raman)

The IR and Raman spectra of this compound are characterized by vibrations corresponding to its distinct functional groups: the amino groups, the allyl group, and the aromatic ring.

N-H Vibrations: The two amino groups (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The N-H bending vibrations are expected to appear in the 1590-1650 cm⁻¹ region.

C-H Vibrations: The allyl group will show characteristic C-H stretching vibrations for both the sp² and sp³ hybridized carbons. The =C-H stretching of the vinyl group typically appears above 3000 cm⁻¹, while the -CH₂- stretching will be just below 3000 cm⁻¹. The aromatic C-H stretching vibrations are also found in the 3000-3100 cm⁻¹ region.

C=C Vibrations: The stretching vibration of the C=C double bond in the allyl group is expected around 1640 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations of the aromatic amine are typically observed in the 1250-1360 cm⁻¹ range. dergipark.org.trscispace.comredalyc.org

These characteristic vibrations provide a molecular fingerprint, allowing for the identification of this compound and the verification of its synthesis.

The rotational freedom around the C-C and C-N single bonds in this compound can lead to different conformations. Vibrational spectroscopy can be a sensitive probe of these conformational changes. The frequencies of certain vibrational modes, particularly those involving the allyl group and the amino groups, can be influenced by the molecule's three-dimensional structure.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectra to assign vibrational modes and to predict the spectra of different conformers. scispace.comredalyc.org By comparing the experimental spectra with the calculated spectra for various possible conformations, the most stable conformation in a given state (e.g., solid, liquid, or in solution) can be determined. Furthermore, changes in the spectra with temperature or solvent can provide insights into the conformational dynamics of the molecule. mdpi.comnih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the one present in this compound.

The UV-Visible spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the non-bonding electrons of the nitrogen atoms in the amino groups. The presence of the amino and allyl substituents on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorption (λ_max).

The amino groups act as auxochromes, donating electron density to the aromatic ring and causing a bathochromic (red) shift in the λ_max compared to unsubstituted benzene. The allyl group may have a smaller effect on the electronic transitions. The extent of conjugation between the lone pairs of the nitrogen atoms and the π-system of the aromatic ring will significantly impact the position and intensity of the absorption bands. Solvatochromic studies, where the UV-Visible spectrum is recorded in solvents of varying polarity, can provide further information about the nature of the electronic transitions. nih.govresearchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification of this compound after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. The retention factor (Rf) value of this compound on a TLC plate will depend on the polarity of the compound and the mobile phase used. ugm.ac.idresearchgate.net

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is often employed. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel or alumina) and a suitable eluent system, the desired compound can be effectively separated from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that is widely used for the final purity assessment of chemical compounds. An HPLC analysis of this compound, typically using a reversed-phase column and a UV detector, can provide a quantitative measure of its purity. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration. By comparing this to the areas of any impurity peaks, the purity can be accurately determined. researchgate.net

Gas Chromatography (GC): For volatile and thermally stable compounds like some aromatic amines, gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity analysis. nih.gov

The choice of chromatographic technique depends on the specific requirements of the analysis, from routine reaction monitoring to the high-precision purity determination required for pharmaceutical or materials science applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of aromatic amines due to its versatility and wide applicability. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach. This technique separates compounds based on their hydrophobicity.

Methodology & Research Findings:

A typical RP-HPLC setup for the analysis of aniline (B41778) derivatives would employ a C18 stationary phase, which is a nonpolar silica-based packing. The mobile phase would likely consist of a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. thermofisher.com The gradient elution, where the concentration of the organic solvent is increased over time, is crucial for resolving compounds with varying polarities that might be present in a sample mixture.

UV detection is a common and effective method for aniline derivatives, as the benzene ring is a strong chromophore. sielc.com The detection wavelength is typically set around 254 nm, though a diode-array detector (DAD) can provide more comprehensive spectral information to aid in peak identification and purity assessment. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS), which provides molecular weight and fragmentation data, confirming the identity of the analyte. d-nb.info

Interactive Data Table: Proposed HPLC Parameters for this compound Analysis

| Parameter | Proposed Condition | Rationale/Expected Outcome |

| Column | C18, 5 µm particle size, 4.6 x 150 mm | Standard reversed-phase column suitable for aromatic amines, providing good resolution and peak shape. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (ACN) | Gradient elution allows for efficient separation from potential impurities with different polarities. Formic acid improves peak shape and ionization for MS detection. |

| Gradient | 10% B to 90% B over 15 minutes | A standard gradient profile that can be optimized based on sample complexity. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, ensuring good efficiency. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV at 254 nm or Diode Array Detector (DAD) | The aromatic ring provides strong UV absorbance. DAD allows for spectral confirmation. |

| Injection Vol. | 10 µL | A standard injection volume, which can be adjusted based on sample concentration. |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While aniline and its derivatives can be challenging to analyze by GC due to their polarity, which can lead to peak tailing, appropriate column selection and derivatization can overcome these issues. thermofisher.com For this compound, direct analysis or derivatization followed by GC-MS would be a viable approach.

Methodology & Research Findings:

The choice of a suitable capillary column is critical. A mid-polarity column, such as one with a phenyl-substituted stationary phase (e.g., 5% phenyl-polydimethylsiloxane), is often a good compromise for separating aromatic amines. For more polar analytes, a column with a polyethylene (B3416737) glycol (wax) stationary phase might be considered. researchgate.net

Given the presence of two primary amine groups, derivatization might be employed to improve chromatographic behavior by reducing polarity and increasing volatility. However, direct injection is often feasible, especially with modern inert columns and injection port liners. semanticscholar.org Coupling the GC to a mass spectrometer (GC-MS) is highly recommended for the analysis of complex samples. The mass spectrum provides a molecular fingerprint, allowing for confident identification of this compound and differentiation from isomeric or isobaric compounds. epa.govnih.gov The expected mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the allyl group or portions of the aromatic ring. nist.gov

Interactive Data Table: Proposed GC-MS Parameters for this compound Analysis

| Parameter | Proposed Condition | Rationale/Expected Outcome |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds, including aromatic amines. semanticscholar.org |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A general-purpose temperature program that can be optimized to achieve the desired separation. |

| Detector | Mass Spectrometer (MS) | Provides mass information for definitive identification and structural elucidation. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Scan Range | m/z 40-300 | Covers the expected molecular ion and fragment ions of the analyte. |

Advanced Sample Preparation Methods (e.g., Solid Phase Microextraction)

For the analysis of this compound in complex matrices such as environmental or biological samples, an effective sample preparation step is crucial to remove interferences and pre-concentrate the analyte. Solid Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique that is well-suited for this purpose. thermofisher.com

Methodology & Research Findings:

SPME utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and analytes partition from the sample matrix into the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a GC for thermal desorption and analysis. researchgate.net

The selection of the appropriate fiber coating is critical for achieving high extraction efficiency. For aromatic amines, a fiber with a mixed-phase coating, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), is often effective. researchgate.net These fibers have a porous structure that provides a large surface area for the adsorption of a wide range of analytes. Optimization of extraction parameters, including extraction time, temperature, pH, and salt addition (for aqueous samples), is necessary to maximize analyte recovery. For aniline derivatives in aqueous samples, adjusting the pH to basic conditions can enhance their volatility and extraction into the headspace. researchgate.net

Interactive Data Table: Proposed SPME Parameters for this compound from Aqueous Samples

| Parameter | Proposed Condition | Rationale/Expected Outcome |

| Fiber Coating | 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) | A versatile fiber suitable for volatile and semi-volatile compounds, including aromatic amines, providing high extraction efficiency. researchgate.net |

| Extraction Mode | Headspace (HS-SPME) | Minimizes matrix effects and is suitable for analytes with sufficient volatility. |

| Sample Volume | 10 mL in a 20 mL vial | Standard sample volume for SPME analysis. |

| pH Adjustment | Adjust to pH 10-12 with NaOH | Increases the volatility of the amine by converting it to its free base form. |

| Salt Addition | Addition of NaCl to saturation | "Salting-out" effect increases the activity of the analyte in the aqueous phase, promoting its transfer to the headspace. |

| Extraction Temp. | 60-75 °C | Increases the vapor pressure of the analyte, facilitating its partitioning into the headspace and onto the SPME fiber. researchgate.net |

| Extraction Time | 30-55 minutes with agitation | Sufficient time to approach equilibrium and maximize analyte recovery. Agitation facilitates mass transfer. researchgate.net |

| Desorption | Thermal desorption in GC inlet at 250-280 °C for 3 min | Ensures complete transfer of the analyte from the SPME fiber to the GC column. |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 2-Allyl-6-aminophenylamine, methods like Density Functional Theory (DFT) and other ab initio techniques would be employed to predict its behavior at a molecular level.

The electronic structure of this compound is governed by the interplay of the aromatic phenylenediamine core and the appended allyl group. DFT calculations, a common and reliable method, would be used to determine the optimized geometry and electron distribution. nih.govresearchgate.netmdpi.comfigshare.com For the parent aniline (B41778) molecule, DFT studies have shown that the amino group influences the electronic properties of the benzene (B151609) ring. researchgate.netgeeksforgeeks.org In this compound, the presence of two amino groups and an allyl substituent on the benzene ring would lead to a complex electronic landscape. The amino groups are electron-donating, increasing the electron density of the aromatic ring, while the allyl group can also participate in electronic interactions.

Ab initio methods, while computationally more intensive, could provide a more detailed picture of the electron correlation effects. These calculations would reveal key structural parameters such as bond lengths and angles. For instance, the C-N bond length in aniline is approximately 1.41 Å. geeksforgeeks.org In this compound, the C-N bond lengths would likely be similar, though potentially influenced by intramolecular hydrogen bonding between the two amino groups.

Table 1: Representative Calculated Properties of Aniline Derivatives from DFT Studies

| Property | Aniline | m-Phenylenediamine | Note |

| Adsorption Energy on Ru (eV) | -3.59 | Not Available | Indicates strong interaction with metal surfaces. researchgate.net |

| HOMO-LUMO Gap (eV) | ~5.0 | 5.61 | A larger gap suggests greater stability and lower reactivity. mdpi.com |

| Oxidation Potential (V) | 0.92 | Not Available | Relative to a standard electrode, indicating susceptibility to oxidation. |

Note: This table presents data for parent compounds to illustrate typical values obtained through DFT calculations, as specific data for this compound is not available.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylenediamine ring, with significant contributions from the nitrogen lone pairs of the amino groups. The LUMO is likely to be distributed over the aromatic ring and potentially the allyl group's π-system. The presence of two amino groups would raise the HOMO energy level compared to aniline, making the molecule more susceptible to electrophilic attack and oxidation. Theoretical calculations on allyl sulfonamides have shown that HOMO and LUMO orbitals are often antibonding and located on the aromatic ring and other functional groups. scielo.br

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

IR Spectroscopy: Calculations of vibrational frequencies can help in the interpretation of experimental IR spectra. For this compound, characteristic vibrational modes would include N-H stretching of the amino groups, C-N stretching, aromatic C-H and C=C stretching, and vibrations associated with the allyl group (e.g., C=C stretch, =C-H bending). The absence of imaginary frequencies in these calculations would confirm that the optimized structure corresponds to a stable minimum on the potential energy surface. mdpi.com

NMR Spectroscopy: Theoretical calculations of chemical shifts for ¹H and ¹³C nuclei can aid in the assignment of experimental NMR spectra. mdpi.com For this compound, distinct signals would be predicted for the aromatic protons, the protons of the two different amino groups (due to their different chemical environments), and the protons of the allyl group.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Visible absorption spectrum. The electronic transitions for this compound would likely be of the π → π* type within the aromatic ring, with contributions from the non-bonding electrons of the amino groups.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.gov

The presence of the flexible allyl group and the two amino groups allows this compound to adopt various conformations. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. The orientation of the allyl group relative to the phenyl ring and the rotation around the C-N bonds of the amino groups would be the primary degrees of freedom. Intramolecular hydrogen bonding between the two amino groups could play a significant role in stabilizing certain conformations.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the transformation of molecules. For a compound like this compound, with its multiple reactive sites—the aromatic ring, the amino groups, and the allyl substituent—theoretical studies are crucial for understanding its chemical behavior.

Transition State Characterization

The transition state is a critical, fleeting geometry along the reaction coordinate that dictates the kinetic feasibility of a chemical transformation. For reactions involving ortho-allylanilines, computational methods such as Density Functional Theory (DFT) are employed to locate and characterize these high-energy structures. Transition states are identified as saddle points on the potential energy surface, possessing a single imaginary frequency in their vibrational analysis. nih.govucsb.edu

In analogous systems, such as the intramolecular electrophilic aromatic substitution of ortho-allyl-N-benzylanilines, computational studies have successfully characterized the transition states for cyclization reactions. researchgate.net These studies reveal the geometric and energetic details of the bond-forming and bond-breaking processes. For this compound, potential reactions such as cyclization or addition reactions would proceed through distinct transition states, the characterization of which would be essential for predicting reaction pathways and rates.

Reaction Coordinate Mapping

Reaction coordinate mapping involves tracing the path of lowest energy from reactants to products, passing through the transition state. This provides a detailed profile of the energy changes throughout a reaction. While specific mapping for this compound is not documented, the principles are well-established. By systematically varying key geometric parameters (e.g., bond lengths and angles) and calculating the corresponding energies, a potential energy surface can be constructed.

This technique allows for the visualization of the entire reaction pathway, including the identification of intermediates and transition states. For a molecule with the conformational flexibility of this compound, mapping the reaction coordinate would be crucial for understanding how the orientation of the allyl and amino groups influences reactivity.

Prediction of Regioselectivity and Stereoselectivity

Regioselectivity, the preference for reaction at one site over another, is a key aspect of the chemistry of substituted anilines. wikipedia.org The amino groups in this compound are ortho- and para-directing for electrophilic aromatic substitution, while the allyl group can also undergo various addition reactions. Computational models can predict the most likely sites of reaction by calculating the relative energies of the transition states leading to different products. nih.gov

For instance, in iridium-catalyzed ortho-C–H borylation of anilines, computational studies have explained the observed high regioselectivity by analyzing the steric and electronic effects within the transition state. nih.gov Similarly, DFT calculations can be used to predict the regioselectivity of reactions involving the allyl group, such as hydroformylation or epoxidation. Stereoselectivity, the preferential formation of one stereoisomer, can also be predicted by comparing the activation energies of diastereomeric transition states, particularly in reactions catalyzed by chiral complexes.

Structure-Reactivity Relationship Modeling

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to chemical science. Computational modeling provides powerful tools for quantifying these relationships.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate a compound's chemical structure with its biological activity or chemical reactivity. researchgate.netnih.gov For a series of related compounds, QSAR can predict the properties of new molecules without the need for experimental synthesis and testing.

While specific QSAR models for the chemical reactivity of this compound have not been developed, studies on substituted anilines and aminophenyl derivatives provide a framework for how such models could be constructed. nih.govsemanticscholar.orgrjptonline.orgsphinxsai.com These models typically use a set of calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Relevance to Reactivity |

| Electronic | HOMO/LUMO energies, Atomic charges, Dipole moment | Governs interactions with electrophiles and nucleophiles. |

| Steric | Molecular volume, Surface area, Ovality | Influences the accessibility of reactive sites. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and shape of the molecule. |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Relates to the stability and reactivity of the molecule. |

By developing a QSAR model for a series of compounds including this compound, it would be possible to predict its reactivity in various chemical transformations and to design new derivatives with tailored properties. For example, a QSAR model could predict the rate of a specific reaction based on the electronic and steric nature of substituents on the aromatic ring.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems Utilizing 2-Allyl-6-aminophenylamine

The presence of both a primary and a secondary amine group, along with an allyl substituent, makes this compound a versatile ligand and precursor for novel catalytic systems. Researchers are investigating its potential in both homogeneous and heterogeneous catalysis.

One primary area of exploration is its use as a ligand in transition metal catalysis. The two amine groups can act as a bidentate ligand, chelating to metal centers and influencing the steric and electronic environment of the catalyst. This can lead to enhanced catalytic activity and selectivity in a variety of organic transformations. For instance, palladium- and copper-based catalyst systems are being developed for selective N- and O-arylation of aminophenols, and similar principles can be applied to catalysts derived from this compound for a range of cross-coupling reactions. nih.govmit.eduresearchgate.net The allyl group can also participate in catalytic cycles or be used to tether the catalyst to a solid support, creating recyclable heterogeneous catalysts.

Moreover, the amine functionalities can be chemically modified to create a library of ligands with tunable properties. For example, acylation or alkylation of the amine groups can alter the ligand's electronic and steric profile, allowing for the fine-tuning of the catalyst's performance for specific applications.

| Catalyst System Type | Potential Metal Centers | Target Reactions | Key Advantages |

| Homogeneous Catalysts | Pd, Cu, Rh, Ru | Cross-coupling, Hydrogenation, Amination | High activity and selectivity |

| Heterogeneous Catalysts | Immobilized on silica (B1680970), polymers | Flow chemistry, Recyclable catalysis | Enhanced stability and reusability |

The development of these novel catalytic systems is anticipated to provide new and efficient synthetic routes for the production of fine chemicals and pharmaceuticals.

Advanced Applications in Functional Materials Design

The unique molecular architecture of this compound makes it an excellent building block for the design of advanced functional materials. The allyl group allows for polymerization or grafting onto surfaces, while the aromatic amine functionalities can impart valuable electronic and optical properties.

One significant application is in the synthesis of conductive polymers. The enzymatic polymerization of arylamines is a well-established method for producing conducting polymers, and this compound is a prime candidate for such processes. nih.gov The resulting polymers could exhibit interesting optoelectronic properties, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), and solar cells. The enzymatic approach offers a green and sustainable alternative to traditional chemical polymerization methods. wikipedia.orgnih.gov

Furthermore, the amine groups can be functionalized to introduce specific properties into the material. For example, derivatization with chromophores could lead to materials with tailored light-absorbing or emitting characteristics. The ability to form hydrogen bonds also influences the self-assembly and morphology of the resulting materials.

| Material Type | Synthesis Method | Potential Applications | Key Properties |

| Conductive Polymers | Enzymatic Polymerization | Sensors, OLEDs, Solar Cells | Electrical conductivity, Optoelectronic activity |

| Functionalized Surfaces | Grafting via allyl group | Biocompatible coatings, Catalytic surfaces | Modified surface chemistry, Enhanced reactivity |

| Self-Assembled Monolayers | Spontaneous adsorption | Molecular electronics, Corrosion inhibition | Ordered molecular structure, Interfacial modification |

The versatility of this compound in materials design is a rapidly growing area of research with the potential for significant technological impact.

Synergistic Experimental and Computational Approaches in Chemical Discovery

To accelerate the discovery and optimization of applications for this compound, researchers are increasingly employing a synergistic approach that combines experimental synthesis and characterization with computational modeling. Density Functional Theory (DFT) is a powerful tool for predicting the geometric, electronic, and spectroscopic properties of molecules. nih.govchemrxiv.orgmdpi.comnih.govscispace.com

Computational studies can be used to:

Predict Reactivity: DFT calculations can elucidate the reactivity of the different functional groups in this compound, guiding the design of synthetic routes and catalytic reactions.

Simulate Spectroscopic Properties: Theoretical predictions of NMR, IR, and UV-Vis spectra can aid in the characterization of new compounds and materials derived from this compound.

Model Material Properties: Computational models can be used to predict the electronic band structure and charge transport properties of polymers derived from this compound, facilitating the design of materials with desired optoelectronic characteristics.

By combining theoretical predictions with experimental validation, the research and development timeline for new applications of this compound can be significantly shortened. This integrated approach is crucial for understanding the fundamental structure-property relationships that govern the performance of these novel materials and catalysts.

Integration into Biocatalysis for Synthetic Transformations (focusing on chemical principles)

The principles of biocatalysis, which utilizes enzymes to perform chemical transformations, offer a green and highly selective alternative to traditional synthetic methods. The structure of this compound makes it a substrate of interest for various enzymatic transformations.

Enzymes such as laccases and peroxidases, which are known to catalyze the oxidation of phenols and anilines, could be employed for the polymerization of this compound, as mentioned previously. nih.gov This enzymatic polymerization can proceed under mild conditions and often leads to polymers with well-defined structures. wikipedia.orgnih.gov

Furthermore, other classes of enzymes could be used to selectively modify the functional groups of this compound. For example, lipases could be used to catalyze the acylation of the amine groups with high chemo- and regioselectivity. The allyl group could also be a target for enzymatic reactions such as epoxidation or dihydroxylation, leading to the synthesis of chiral building blocks. The field of biocatalysis is continually expanding, with engineered enzymes capable of performing a wide range of chemical transformations. researchgate.net

The integration of this compound into biocatalytic pathways opens up new avenues for the sustainable synthesis of valuable chemicals and materials. The high selectivity of enzymes can lead to the production of complex molecules with high purity, reducing the need for extensive purification steps.

Q & A

Basic Question: What are the common synthetic routes for 2-Allyl-6-aminophenylamine, and how can reaction conditions be optimized?

Methodological Answer:

A widely used method involves the reaction of alkenes with amines, such as benzylamine, in the presence of diphenylvinylsulfonium triflates (Ph₂SO) as a catalyst. For example, Table 6 in demonstrates that using 1.2 equivalents of Ph₂SO with BnNH₂ yields allylamines under controlled conditions. Optimization may include:

- Catalyst loading : Adjusting Ph₂SO equivalents (e.g., 1.0–1.5 equiv.) to balance yield and side reactions.

- Temperature : Trials between 60–100°C to enhance reaction rates without decomposition.

- Solvent polarity : Testing polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Characterize products via NMR and HPLC to confirm purity .

Advanced Question: How can contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound derivatives be resolved?

Methodological Answer:

Discrepancies between experimental and theoretical data often arise from conformational flexibility or solvent effects. To address this:

Conformational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to model rotational barriers of the allyl and amine groups.

Solvent correction : Apply implicit solvent models (e.g., PCM) to NMR simulations.

Experimental validation : Compare with analogs like [1,1':3',1''-Terphenyl]-2'-amine ( ), which share structural motifs. Document deviations in coupling constants or chemical shifts to refine computational parameters .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Refer to safety data sheets (SDS) for structurally similar amines (e.g., [1,1':3',1''-Terphenyl]-2'-amine in ):

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Question: How can the biological activity of this compound derivatives be systematically evaluated?

Methodological Answer:

Adopt a multi-step approach inspired by studies on aminodiphenylamine derivatives ():

Structural diversification : Introduce substituents (e.g., halogens, alkyl groups) to modulate electronic properties.

In vitro assays : Test cytotoxicity (e.g., MTT assay) and receptor binding affinity (e.g., SPR).

Mechanistic studies : Use molecular docking (AutoDock Vina) to predict interactions with target proteins.

Data validation : Cross-reference with existing datasets for phenylacetamide analogs () to identify structure-activity trends .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm allyl and amine group positions (e.g., δ 5.0–6.0 ppm for allyl protons).

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.

- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=C vibrations (~1650 cm⁻¹).

Compare results with structurally related compounds like trans-2-Phenylcyclopropylamine hydrochloride () .

Advanced Question: How can synthetic byproducts of this compound be minimized during large-scale preparation?

Methodological Answer:

Byproduct formation (e.g., dimerization or over-alkylation) can be mitigated via:

- Stepwise addition : Introduce reagents slowly to control exothermicity.

- Catalyst screening : Test alternatives to Ph₂SO, such as Lewis acids (e.g., ZnCl₂).

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate concentrations.

Refer to allylamine synthesis protocols () for scalable reaction setups .

Advanced Question: What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Reactivity descriptors : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites.

- Transition state modeling : Use QM/MM methods (ORCA) to map energy barriers for allylic substitutions.

- Benchmarking : Validate against experimental data from fluorophenylacetamide derivatives () to refine predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.